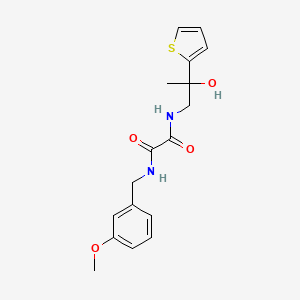

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining a thiophene ring, a hydroxypropyl group, and a 3-methoxybenzyl moiety. The compound’s design leverages the oxalamide backbone’s versatility, which allows for modulation of bioactivity through substituent variation. Its hydroxypropyl-thiophene group may influence solubility and metabolic stability, while the 3-methoxybenzyl substituent could enhance receptor-binding affinity, as seen in related compounds .

Properties

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQYOGNBKRATKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the methoxybenzylamine. The key steps include:

Formation of the oxalamide bond: This can be achieved by reacting oxalyl chloride with the amine groups under controlled conditions.

Hydroxylation: Introduction of the hydroxyl group can be done using appropriate hydroxylating agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide would yield primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related oxalamide derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Thiophene vs. Pyridine/Heterocycles : The target compound’s thiophene ring may confer distinct electronic and steric properties compared to pyridine (S336) or thiazole (14). Thiophene’s sulfur atom could enhance metabolic stability but reduce polarity .

- Methoxybenzyl Groups : The 3-methoxybenzyl group in the target compound differs from S336’s 2,4-dimethoxybenzyl, which is critical for umami receptor activation. Methoxy positioning significantly impacts binding affinity .

- Hydroxypropyl vs. Adamantyl/Bulky Groups : Bulky substituents like adamantyl (compound 10) improve target selectivity but may reduce solubility, whereas the hydroxypropyl group in the target compound could balance lipophilicity and aqueous solubility .

Metabolic and Toxicological Considerations

- Metabolism: Oxalamides are typically metabolized via hydrolysis or oxidative pathways. The Joint FAO/WHO Committee established a No-Observed-Effect Level (NOEL) of 100 mg/kg/day for structurally related compounds, suggesting similar metabolic safety for the target compound .

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(3-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological effects based on available research.

Molecular Formula : C17H21N3O3S

Molecular Weight : 347.43 g/mol

IUPAC Name : this compound

Structural Features : The compound contains a thiophene ring, a methoxybenzyl moiety, and an oxalamide functional group, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Thiophene Derivative : Starting from thiophene, a hydroxyl group is introduced to form the desired propyl chain.

- Coupling Reaction : The methoxybenzyl group is attached via an amide bond formation with oxalic acid derivatives.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds with thiophene and oxalamide structures exhibit antioxidant properties. In vitro studies show that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Potential

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and prostate cancer cells. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| PC-3 (Prostate) | 20 | Mitochondrial dysfunction |

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Antioxidant Activity :

- A controlled experiment assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Case Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various oxalamides, including our compound. It was found that at concentrations above 10 µM, significant apoptosis was observed in MCF-7 cells, with increased levels of cleaved PARP indicating effective apoptotic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.